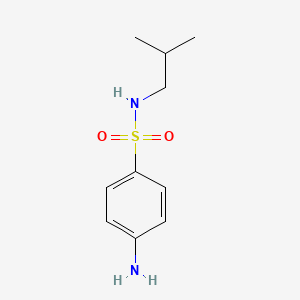

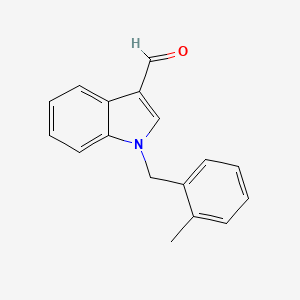

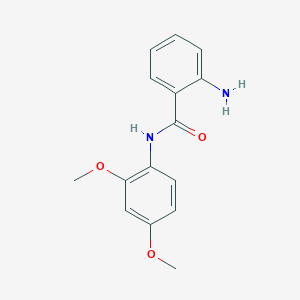

![molecular formula C16H14N2O3 B1268708 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- CAS No. 101351-09-1](/img/structure/B1268708.png)

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-” is a derivative of phthalimide . Phthalimide is an isoindole-1,3-dione with two carbonyl groups attached to the heterocyclic ring . The hydrophobic phthalimide moiety enhances the ability of compounds to traverse biological membranes in vivo .

Synthesis Analysis

The synthesis of similar compounds often starts from α,β-unsaturated ketones. The ketone reacts with an amine to produce an aromatic amine product. This is the first time a substituted amino group has been introduced into the aromatic ring .Molecular Structure Analysis

The molecular structure of similar compounds can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction mechanism of similar compounds involves the 1,2-addition of an amine to a ketone, resulting in the formation of the product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include their molecular weight and formula . For example, “1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-” has a molecular weight of 191.1834 and a formula of C10H9NO3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel phthalimide derivatives . These derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .

Antitumor Effects

Pomalidomide, a derivative of the compound, exhibits antitumor effects . This suggests that “2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione” could potentially be used in cancer research and treatment.

Immunomodulatory Properties

Pomalidomide also has immunomodulatory properties . This means that it can modify the immune response or the functioning of the immune system. This could be useful in the treatment of diseases that involve the immune system.

Antiangiogenic Properties

The compound also has antiangiogenic properties . Antiangiogenic agents stop tumors from making new blood vessels. Without new blood vessels, the tumors starve and can’t continue to grow.

Direct Antimyeloma Activity

When administered alongside low-dose dexamethasone, Pomalidomide has direct antimyeloma activity . This suggests that the compound could be used in the treatment of multiple myeloma, a type of blood cancer.

Precursor for Dual GK and PPARγ Activators

The compound has been used in the synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a precursor for dual GK and PPARγ activators . These activators are used in the treatment of type 2 diabetes.

Zukünftige Richtungen

Phthalimide serves as a compelling molecule in medicinal chemistry and is a privileged scaffold that can be utilized to create novel lead drug-candidates with diverse biological activities . Therefore, “1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-” and its derivatives may have potential applications in the development of new drugs.

Wirkmechanismus

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 , suggesting that this compound may have similar targets. The dopamine receptor D2 plays a crucial role in the central nervous system, influencing motor control, reward learning, and behavior.

Mode of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , which suggests a potential interaction with dopamine receptors. This interaction could lead to changes in neurotransmission, affecting various physiological processes.

Result of Action

Isoindoline-1,3-dione derivatives have shown potential therapeutic effects, such as antipsychotic properties and the ability to inhibit β-amyloid protein aggregation . These effects suggest that 2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione may have similar therapeutic potential.

Eigenschaften

IUPAC Name |

2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIHYGXYALYNNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359132 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101351-09-1 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

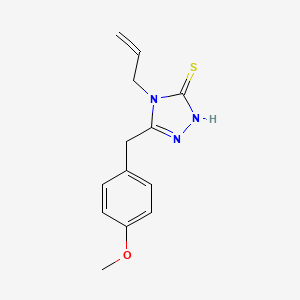

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

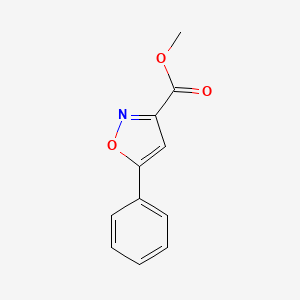

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)